6-Bromo-8-fluoroquinolin-2(1H)-one

Cross-coupling chemistry Medicinal chemistry Halogen bonding

6-Bromo-8-fluoroquinolin-2(1H)-one (CAS 1215767-80-8, MFCD19678311) is a heterocyclic building block belonging to the quinolin-2(1H)-one class, bearing bromine at the 6-position and fluorine at the 8-position on the benzene ring. The compound has a molecular formula of C₉H₅BrFNO and a molecular weight of 242.04 g/mol, with a typical commercial purity specification of 95%.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
CAS No. 1215767-80-8
Cat. No. B1528382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-fluoroquinolin-2(1H)-one
CAS1215767-80-8
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC(=O)NC2=C(C=C(C=C21)Br)F
InChIInChI=1S/C9H5BrFNO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h1-4H,(H,12,13)
InChIKeyXXUWPCHGTDYTBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-8-fluoroquinolin-2(1H)-one (CAS 1215767-80-8): Dual-Halogenated Quinolinone Scaffold for Medicinal Chemistry and Intermediate Sourcing


6-Bromo-8-fluoroquinolin-2(1H)-one (CAS 1215767-80-8, MFCD19678311) is a heterocyclic building block belonging to the quinolin-2(1H)-one class, bearing bromine at the 6-position and fluorine at the 8-position on the benzene ring [1]. The compound has a molecular formula of C₉H₅BrFNO and a molecular weight of 242.04 g/mol, with a typical commercial purity specification of 95% . It is listed in PubChem (CID 58349448) and serves as a key synthetic intermediate in medicinal chemistry programs, most notably cited in glucagon receptor antagonist patents (US8436015B2 / EP2346830A1) [2]. The dual-halogenation pattern confers distinct physicochemical properties—computed density of 1.698 g/cm³, predicted boiling point of 374.8 °C, and XLogP3-AA of 2.1—that differ substantially from its mono-halogenated analogs [1].

Why 6-Bromo-8-fluoroquinolin-2(1H)-one Cannot Be Replaced by 6-Bromoquinolin-2(1H)-one or 8-Fluoroquinolin-2(1H)-one


Substituting 6-Bromo-8-fluoroquinolin-2(1H)-one with its closest commercially available mono-halogenated analogs—6-bromoquinolin-2(1H)-one (CAS 1810-66-8) or 8-fluoroquinolin-2(1H)-one (CAS 71738-83-5)—introduces critical functional deficits. The combined presence of Br at C6 and F at C8 enables orthogonal reactivity: the bromine serves as a handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Ullmann), while the fluorine modulates electronic properties, metabolic stability, and target-binding interactions that neither mono-halogenated scaffold can replicate alone [1]. Computed physicochemical parameters diverge significantly: density differs by ~0.08 g/cm³ vs the 6-bromo analog and ~0.40 g/cm³ vs the 8-fluoro analog, while the XLogP3 (2.1) shifts relative to both comparators, affecting chromatographic behavior and solubility profiles [2]. Furthermore, only the dual-halogenated compound is explicitly recited as an intermediate in glucagon receptor antagonist patents (US8436015B2/EP2346830A1), demonstrating a specific synthetic precedent that mono-halogenated analogs cannot fulfill in this pharmacophore series [3].

6-Bromo-8-fluoroquinolin-2(1H)-one: Quantitative Differentiation Evidence vs. Closest Analogs


Dual Orthogonal Halogen Handles: Br (C6) for Cross-Coupling vs. F (C8) for Electronic Tuning—A Capability Absent in Mono-Halogenated Quinolinones

6-Bromo-8-fluoroquinolin-2(1H)-one is the only compound among its closest commercially available quinolin-2(1H)-one analogs that simultaneously provides a bromine for Pd-catalyzed cross-coupling at C6 and a fluorine at C8 for electronic modulation. 6-Bromoquinolin-2(1H)-one (1810-66-8) lacks the C8 fluorine, and 8-Fluoroquinolin-2(1H)-one (71738-83-5) lacks the C6 bromine. Both mono-halogenated comparators lose one of these two orthogonal synthetic vectors, directly limiting the chemical space accessible from a single starting material [1]. The Journal of Fluorine Chemistry (2023) study on bromination of fluorinated quinolin-2(1H)-ones demonstrates that the presence of fluorine at position 8 alters the regioselectivity of further bromination, confirming that the F substituent actively directs electrophilic aromatic substitution differently than in non-fluorinated analogs [2].

Cross-coupling chemistry Medicinal chemistry Halogen bonding Scaffold diversification

Physicochemical Property Differentiation: Density, Boiling Point, and logP Shift vs. Mono-Halogenated Analogs Impact Purification and Formulation

The dual Br/F substitution on 6-Bromo-8-fluoroquinolin-2(1H)-one produces computed physicochemical properties that differ substantially from its mono-halogenated comparators, with practical implications for purification, solubility, and formulation. The target compound has a predicted density of 1.698 g/cm³, compared to 1.620 g/cm³ for 6-bromoquinolin-2(1H)-one and 1.3 g/cm³ for 8-fluoroquinolin-2(1H)-one—a density increase of 4.8% and 30.6%, respectively [1]. The predicted boiling point of 374.8 °C is intermediate between the 8-fluoro analog (332.1 °C) and the 6-bromo analog (393.8 °C), reflecting the combined influence of both halogens on intermolecular forces [1]. The computed XLogP3 of 2.1 for the target compound represents a lipophilicity shift versus both comparators, which is relevant for reversed-phase chromatography method development and permeability predictions [2].

Physicochemical characterization Chromatographic behavior LogP Formulation development

Patent-Documented Synthetic Precedent: Exclusive Citation as Glucagon Receptor Antagonist Intermediate vs. Generic Mono-Halogenated Quinolinones

6-Bromo-8-fluoroquinolin-2(1H)-one is explicitly recited as an intermediate in US8436015B2 and EP2346830A1, assigned to Merck Sharp & Dohme Corp., for the synthesis of glucagon receptor antagonist compounds [1]. This patent family represents a defined medicinal chemistry program targeting type 2 diabetes mellitus. Critically, neither 6-bromoquinolin-2(1H)-one (CAS 1810-66-8) nor 8-fluoroquinolin-2(1H)-one (CAS 71738-83-5) is cited in this patent series as a standalone intermediate for the same pharmacophore series; the dual 6-Br/8-F substitution pattern is structurally integral to the claimed intermediate . The compound's role is specifically in the construction of the quinolinone core bearing the required halogenation pattern for downstream functionalization toward the target antagonists [1].

Patent-listed intermediate Glucagon receptor antagonist Diabetes drug discovery Pharmacophore synthesis

Regioselective Bromination Behavior: How the C8 Fluorine Directs Electrophilic Substitution Differently Than in Non-Fluorinated Quinolinones

The 2023 Journal of Fluorine Chemistry study by investigators at the Novosibirsk Institute of Organic Chemistry systematically examined bromination of ten fluorinated quinolin-2(1H)-ones using the KBrO₃/HBr system [1]. The study established a critical regioselectivity rule: when the benzene ring carries a fluorine at position 6, the initial bromination occurs at position 3 rather than position 6, a marked departure from the behavior of non-fluorinated substrates where bromination at position 6 is favored [1]. Although 6-bromo-8-fluoroquinolin-2(1H)-one is not itself a substrate in this study (it is a product), the general finding demonstrates that C8-fluorine substitution alters the electron density map of the quinolinone ring, thereby influencing the regiochemical outcome of subsequent electrophilic reactions—a property not shared by 6-bromoquinolin-2(1H)-one which lacks fluorine entirely [1]. DFT calculations of relative ΔE energies for σ-complexes were consistent with experimentally observed regioselectivity [1].

Regioselective halogenation Electrophilic aromatic substitution Synthetic methodology DFT calculation

Molecular Weight and Heavy Atom Count Differences: Practical Implications for Stoichiometry and Shipping Classification

The target compound's molecular weight of 242.04 g/mol is significantly higher than both mono-halogenated comparators: +18.0 g/mol (8.0% increase) vs. 6-bromoquinolin-2(1H)-one (224.05 g/mol) and +78.89 g/mol (48.4% increase) vs. 8-fluoroquinolin-2(1H)-one (163.15 g/mol) [1][2]. The heavy atom count is 13 for the target compound, compared to 11 for 8-fluoroquinolin-2(1H)-one [1][2]. The commercially available form is typically a beige to light brown solid stored at room temperature with a purity specification of 95% . The 6-bromo analog has a reported melting point of 278–280 °C, while the target compound's melting point is not widely reported, indicating different solid-state properties .

Molecular weight Stoichiometric calculations Shipping and handling Procurement logistics

Commercial Availability Landscape: Supplier Diversity and Catalog Sourcing Comparison

6-Bromo-8-fluoroquinolin-2(1H)-one is commercially available from multiple reputable suppliers including Fisher Scientific (via eMolecules/Combi-Blocks), Fluorochem, AKSci, CymitQuimica, ChemScence, and Bocsci, with typical catalog sizes ranging from 1 g to bulk quantities . The standard purity specification is 95%, with some suppliers offering higher purity upon request . By comparison, 6-bromoquinolin-2(1H)-one has broader supplier coverage including VWR and Sigma-Aldrich (via related listings), while 8-fluoroquinolin-2(1H)-one is available from Aladdin, Bidepharm, and others . The target compound's MDL number MFCD19678311 is registered and searchable across major chemical databases, facilitating cross-referencing during procurement .

Commercial sourcing Supplier comparison Catalog availability Procurement

Optimal Procurement Scenarios for 6-Bromo-8-fluoroquinolin-2(1H)-one Based on Evidence


Medicinal Chemistry: Glucagon Receptor Antagonist Lead Optimization Using Patent-Recited Intermediates

Research groups pursuing glucagon receptor antagonists for type 2 diabetes can directly leverage 6-Bromo-8-fluoroquinolin-2(1H)-one as a patent-recited intermediate in the US8436015B2/EP2346830A1 patent family [1]. The compound provides the exact 6-Br/8-F quinolinone core required for downstream functionalization in this pharmacophore series, eliminating the need for de novo route scouting that would be necessary with mono-halogenated alternatives. The bromine at C6 enables Pd-catalyzed cross-coupling diversification, while the C8 fluorine contributes to target binding and metabolic stability as demonstrated in the glucagon receptor program [1].

Synthetic Methodology: Orthogonal Sequential Derivatization for Focused Library Synthesis

For synthetic chemistry groups building focused compound libraries, the dual orthogonal halogenation of 6-Bromo-8-fluoroquinolin-2(1H)-one enables sequential diversification strategies that mono-halogenated quinolinones cannot support [1]. A typical workflow involves first utilizing the C6 bromine for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity, followed by leveraging the C8 fluorine's electronic effects for nucleophilic aromatic substitution or further functionalization. This two-step diversification from a single starting material is not accessible from 6-bromoquinolin-2(1H)-one (which lacks the C8 fluorine handle) or 8-fluoroquinolin-2(1H)-one (which lacks the C6 cross-coupling handle) [1].

Physicochemical Property-Driven Scaffold Selection for Lead Optimization

The computed XLogP3 of 2.1 and predicted density of 1.698 g/cm³ position 6-Bromo-8-fluoroquinolin-2(1H)-one as a moderately lipophilic scaffold suitable for orally bioavailable drug candidates [1]. Medicinal chemists optimizing lead series where lipophilicity must be controlled (e.g., to avoid CYP450 inhibition or hERG liability) can use the dual-halogenated scaffold as a starting point that differs meaningfully from the mono-halogenated alternatives in both logP and molecular weight, providing a distinct region of chemical space for SAR exploration [1]. The ~8% higher molecular weight vs. the 6-bromo analog shifts the scaffold's position in a typical lead-like chemical space plot (MW < 350 desirable), which may be advantageous or disadvantageous depending on the specific program's property guidelines [1].

Chemical Biology: Halogen-Bonding Probe Design Leveraging Dual Halogenation

The simultaneous presence of bromine (strong halogen-bond donor) and fluorine (weak halogen-bond donor, strong H-bond acceptor) on the quinolinone scaffold makes this compound a candidate for studying orthogonal halogen-bonding interactions with protein targets [1]. The C6 bromine can form halogen bonds with backbone carbonyl oxygens in protein binding pockets, while the C8 fluorine can engage in orthogonal C-F···H-C interactions or modulate the pKa of the adjacent NH group (predicted pKa 9.48) [1]. Neither mono-halogenated analog provides this dual halogen-bonding capability, making the target compound uniquely suited for structure-based design studies investigating halogen bonding contributions to ligand affinity and selectivity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Bromo-8-fluoroquinolin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.